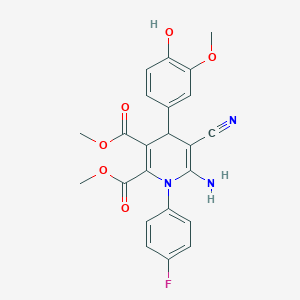![molecular formula C14H17N3O B4650327 1-methyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4650327.png)
1-methyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
1-methyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide, also known as MPEP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPEP belongs to the class of compounds known as metabotropic glutamate receptor antagonists, which are being investigated for their potential use in the treatment of various neurological disorders.
Mécanisme D'action
1-methyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide works by selectively blocking the activity of metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of neurological processes including synaptic plasticity, learning, and memory. By blocking mGluR5, 1-methyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide is thought to modulate the activity of other neurotransmitter systems, including dopamine and GABA, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
1-methyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing the release of dopamine in the striatum, increasing the release of GABA in the prefrontal cortex, and modulating the activity of the hypothalamic-pituitary-adrenal (HPA) axis. These effects may contribute to its therapeutic effects in a variety of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide has several advantages as a research tool, including its high selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, 1-methyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide also has several limitations, including its short half-life in vivo, its poor solubility in aqueous solutions, and its potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research on 1-methyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide and related compounds. One area of interest is the development of more potent and selective mGluR5 antagonists, which may have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the role of mGluR5 in other neurological disorders, such as schizophrenia and autism spectrum disorders. Finally, there is interest in exploring the potential use of mGluR5 antagonists as a tool for studying the role of glutamate signaling in normal and pathological brain function.
Applications De Recherche Scientifique
1-methyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including Parkinson's disease, anxiety, depression, and addiction. In particular, 1-methyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, as well as anxiolytic and antidepressant effects in rodent models of anxiety and depression.
Propriétés
IUPAC Name |
2-methyl-N-[1-(4-methylphenyl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-4-6-12(7-5-10)11(2)16-14(18)13-8-9-15-17(13)3/h4-9,11H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWCNJFRYYCWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide](/img/structure/B4650246.png)
![3-(2-oxo-2H-chromen-3-yl)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4650252.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4650260.png)

![N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4650273.png)
![4-butyl-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4650284.png)
![2-{[(5-bromo-2-thienyl)methylene]amino}-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4650288.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4650290.png)
![3-({[4-(4-tert-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4650293.png)
![(3,5-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B4650319.png)
![5-[(dimethylamino)sulfonyl]-2-methyl-N-(3-pyridinylmethyl)benzamide](/img/structure/B4650336.png)

![2-(2-methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4650350.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide](/img/structure/B4650357.png)